molecular formula C27H24ClN3O4S B2699487 3-(1,3-Benzodioxol-5-ylmethyl)-2-[(2-chlorophenyl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one CAS No. 689757-21-9

3-(1,3-Benzodioxol-5-ylmethyl)-2-[(2-chlorophenyl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one

Cat. No. B2699487
CAS RN: 689757-21-9
M. Wt: 522.02
InChI Key: AEUIOGJHAMNMIG-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-ylmethyl)-2-[(2-chlorophenyl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one is a useful research compound. Its molecular formula is C27H24ClN3O4S and its molecular weight is 522.02. The purity is usually 95%.
BenchChem offers high-quality 3-(1,3-Benzodioxol-5-ylmethyl)-2-[(2-chlorophenyl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3-Benzodioxol-5-ylmethyl)-2-[(2-chlorophenyl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Properties

Quinazolines, such as 3-(1,3-Benzodioxol-5-ylmethyl)-2-[(2-chlorophenyl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one, have been extensively researched for their potential antimicrobial properties. Desai, Shihora, and Moradia (2007) synthesized new quinazolines, demonstrating significant antibacterial and antifungal activities against organisms like Escherichia coli and Staphylococcus aureus (Desai, Shihora, & Moradia, 2007). Similarly, Attia et al. (2016) found that certain 3-benzyl-4(3H)quinazolinone analogues exhibited broad spectrum antitumor activity (Attia et al., 2016).

Antituberculosis Activity

Chitra et al. (2011) synthesized 3-heteroarylthioquinoline derivatives, which displayed notable in vitro activity against Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis (Chitra et al., 2011).

Antitumor and Anticancer Research

Quinazolinones have shown promise in anticancer research. The study by Ibrahim A. Al-Suwaidan et al. (2016) on 3-benzyl-substituted-4(3H)-quinazolinones revealed notable in vitro antitumor activity, indicating potential therapeutic applications in cancer treatment (Ibrahim A. Al-Suwaidan et al., 2016).

Synthesis and Structural Studies

Extensive research has been conducted on the synthesis and structural characterization of quinazoline derivatives. For example, Collins, Hughes, and Johnson (2000) explored the chemical modification of dihydro-1,2,4-triazin-6(1H)-ones, contributing to the understanding of quinazoline chemistry (Collins, Hughes, & Johnson, 2000).

Enzyme Inhibition and Therapeutic Potential

Studies have also focused on the enzyme inhibitory properties and therapeutic potential of quinazoline compounds. Ling et al. (2015) synthesized novel 2,3-benzodiazepine derivatives that inhibited the action of GABA on GABAA receptors containing the alpha 5 subunit, indicating potential for therapeutic use (Ling et al., 2015).

properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chlorophenyl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24ClN3O4S/c28-22-4-2-1-3-19(22)16-36-27-29-23-7-6-20(30-9-11-33-12-10-30)14-21(23)26(32)31(27)15-18-5-8-24-25(13-18)35-17-34-24/h1-8,13-14H,9-12,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEUIOGJHAMNMIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC5=C(C=C4)OCO5)SCC6=CC=CC=C6Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-chlorobenzyl)thio)-6-morpholinoquinazolin-4(3H)-one

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